![molecular formula C9H16N2O3 B1517916 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid CAS No. 1156593-10-0](/img/structure/B1517916.png)
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid
説明
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid is a compound with the CAS Number: 1156593-10-0 . It has a molecular weight of 200.24 and its IUPAC name is ( { [ (cyclopentylmethyl)amino]carbonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) . This indicates that the compound has a cyclopentylmethyl group attached to a carbamoyl group, which is further attached to an amino group and an acetic acid group.科学的研究の応用
Divergent Cyclisations and Heterocyclic Synthesis
Research by Smyth et al. (2007) explored the divergent cyclisations of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles. The study uncovered that instead of forming the expected dihydropyrazolo[4,3-c]pyridin-4-one, an alternative cyclic imide product was obtained. This reaction was sensitive to the nature of reagents and the acidity of the medium, allowing for the production of interesting bicyclic heterocycles from a single starting material (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Metal Complex Synthesis and Characterization
Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. These complexes showed significant antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting their potential therapeutic applications (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Synthesis and Characterization of Bioactive Compounds
The synthesis and characterization of bioactive compounds, such as γ-Amino butyric acid (GABA) derivatives, leverage the functionalities of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid derivatives. Zhu et al. (2017) demonstrated an efficient method to synthesize GABA derivatives via copper-catalyzed carboamination, showcasing the compound's relevance in creating neurologically active substances (Zhu, Wang, Ge, Li, Zhang, & Bao, 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, including derivatives of this compound, on metals. Their work demonstrated that these amino acids could serve as effective corrosion inhibitors, providing insights into their applications in materials science and engineering (Kaya, Tüzün, Kaya, & Obot, 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of derivatives of this compound have been explored. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives that exhibited significant in vitro antimicrobial activities, underscoring the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
特性
IUPAC Name |
2-(cyclopentylmethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBBFSGVNHPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


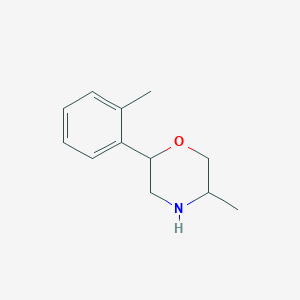
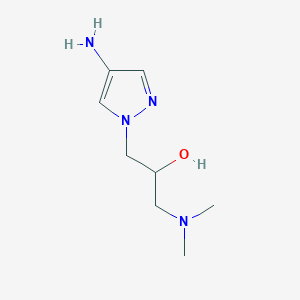
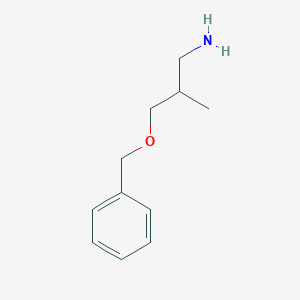

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

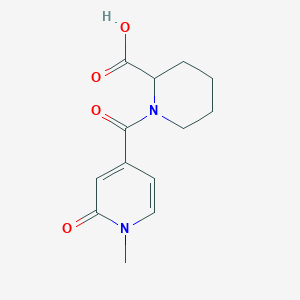
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
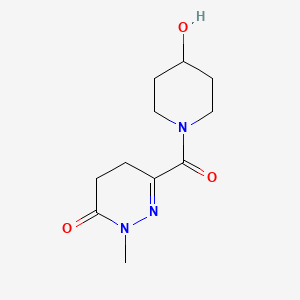

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
